Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Synthetic accessibility Commercial scarcity Spirocyclic intermediate supply chain

tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357353-34-4) is a bifunctional spirocyclic building block featuring a 1,8-diazaspiro[4.5]decane core with N1-benzyl substitution, C3-hydroxyl decoration, and N8-Boc protection. The compound belongs to the pharmacologically privileged diazaspiro[4.5]decane class extensively pursued for neurokinin (NK1/NK2/NK3) receptor antagonism and orexin receptor modulation.

Molecular Formula C20H30N2O3
Molecular Weight 346.471
CAS No. 1357353-34-4
Cat. No. B2858669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate
CAS1357353-34-4
Molecular FormulaC20H30N2O3
Molecular Weight346.471
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2CC3=CC=CC=C3)O
InChIInChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3
InChIKeyMGDREBKYHGSSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-Benzyl-3-Hydroxy-1,8-Diazaspiro[4.5]decane-8-carboxylate (CAS 1357353-34-4): Spirocyclic Building Block for Neurokinin and Orexin Programs


tert-Butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357353-34-4) is a bifunctional spirocyclic building block featuring a 1,8-diazaspiro[4.5]decane core with N1-benzyl substitution, C3-hydroxyl decoration, and N8-Boc protection [1]. The compound belongs to the pharmacologically privileged diazaspiro[4.5]decane class extensively pursued for neurokinin (NK1/NK2/NK3) receptor antagonism and orexin receptor modulation [2]. Its synthetic route was specifically patented in 2015 (CN105153159A) due to the scaffold's challenging bicyclic architecture, with the patent noting that no literature synthesis existed and only three commercial suppliers were available at the time of filing [1]. The compound is supplied at 97–98% purity by multiple vendors including Fluorochem, AchemBlock, and Leyan .

Why Generic Substitution Fails for tert-Butyl 1-Benzyl-3-Hydroxy-1,8-Diazaspiro[4.5]decane-8-carboxylate: Regiochemical, Functional, and Commercial Differentiation


Substituting this compound with a structurally related diazaspiro analog—such as the unsubstituted 1-benzyl-8-Boc-1,8-diazaspiro[4.5]decane (CAS 2385826-93-5) or the regioisomeric 2-benzyl-8-tert-butyl-3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (CAS 1445951-71-2)—introduces critical deficits in hydrogen-bonding capacity, derivatization geometry, and synthetic accessibility. The target compound possesses a secondary alcohol at the C3 position of the pyrrolidine ring, contributing 1 H-bond donor and increasing the H-bond acceptor count to 3, versus 0 H-bond donors and 2 H-bond acceptors for the non-hydroxylated analog . This single functional group difference alters LogP by approximately 0.3–0.5 units and fundamentally changes the vector of hydrogen-bond interactions available for target engagement or further conjugation . Furthermore, the 3-hydroxy-1-benzyl substitution pattern on the 1,8-diazaspiro[4.5]decane core was specifically claimed for synthesizing orexin receptor antagonists and antimuscarinic compounds, a utility not demonstrated for the alternative regioisomers [1]. The quantitative evidence presented below establishes that the identity of the substituent and its position on the spirocyclic scaffold are not interchangeable parameters.

Quantitative Evidence Guide: Differentiating tert-Butyl 1-Benzyl-3-Hydroxy-1,8-Diazaspiro[4.5]decane-8-carboxylate from Closest Analogs


Evidence 1: Synthetic Route Scarcity – Only 3 Commercial Suppliers at Time of Patent Filing vs. Established Routes for Non-Hydroxylated Analog

The target compound's synthesis required a dedicated patent (CN105153159A) because, as stated in the patent background, 'the synthesis of this bicyclic compound (CAS: 1357353-34-4) has not been reported in the literature, and there are only three suppliers in the market' [1]. This contrasts with the non-hydroxylated analog 1-benzyl-8-Boc-1,8-diazaspiro[4.5]decane (CAS 2385826-93-5), for which multiple established synthetic routes exist and which is cataloged by >10 suppliers with standard pricing . The target compound's four-step sequence—dehydration condensation, allyl Grignard addition, epoxidation, and proton-abstraction ring-closure—requires controlled low-temperature conditions (−10°C to 0°C) and anhydrous handling that are not trivial to replicate [1].

Synthetic accessibility Commercial scarcity Spirocyclic intermediate supply chain

Evidence 2: Hydrogen-Bond Donor Count – 1 vs. 0 HBD Directly Impacts Solubility, Crystal Engineering, and Target Engagement Potential

The target compound possesses one hydrogen-bond donor (the C3 secondary alcohol) and three hydrogen-bond acceptors, as confirmed by the Fluorochem technical datasheet (HBD=1, HBA=3) . In contrast, the closest non-hydroxylated analog, tert-butyl 1-benzyl-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 2385826-93-5, formula C20H30N2O2), has zero H-bond donors and only two H-bond acceptors . This single HBD difference translates into a LogP shift: the target compound has a calculated LogP of 2.02 , while the non-hydroxylated analog, being more lipophilic, is expected to have a LogP ≥2.3–2.5 based on the absence of the polar hydroxyl group. The presence of the H-bond donor also enables specific intermolecular interactions such as hydrogen-bond-directed crystallisation, prodrug esterification at the C3 position, and potential target-mediated hydrogen bonding with receptor or enzyme active sites.

Hydrogen-bond donor Physicochemical property differentiation Solubility engineering

Evidence 3: Molecular Weight and Formula Differentiation – Target Compound vs. Regioisomeric Bis-Carboxylate Analogs

The target compound (C20H30N2O3, MW 346.47) is significantly smaller and more compact than regioisomeric bis-carboxylate analogs such as 1-benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate (CAS 1445951-83-6; C22H32N2O5, MW 404.50) and 2-benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate (CAS 1445951-71-2; C22H32N2O5, MW 404.49) [1]. The target compound's MW advantage of ~58 Da (14% lower) places it in a more favorable fragment-like property space, with a lower heavy-atom count and reduced rotatable bond burden. Furthermore, the target compound has only a single Boc protecting group, whereas the bis-carboxylate analogs bear both Boc and benzyl carbamate protections, introducing orthogonal deprotection complexity that may complicate downstream synthetic sequences .

Molecular weight Regioisomeric differentiation Fragment-based design

Evidence 4: Purity Benchmarking – Consistent 97–98% from Three Independent Vendors

The target compound is supplied at a consistent purity of 97–98% across three independent vendors: AchemBlock (97%), Fluorochem (98%), and Leyan (98%) . This cross-vendor purity consistency exceeds that observed for the non-hydroxylated analog (CAS 2385826-93-5), which ranges from 95% (AchemBlock) to 98% (Fluoropharm), with a lower minimum specification . For procurement specifications requiring ≥97% purity as a minimum acceptance criterion, the target compound offers dual-sourcing redundancy, whereas the non-hydroxylated analog may require additional purification or vendor pre-qualification if the 95% grade is considered inadequate.

Vendor purity benchmarking Quality consistency Procurement specification

Evidence 5: Physicochemical Property Benchmarks – Boiling Point and Density Predictions Differentiate from Non-Hydroxylated Core Scaffolds

The target compound has predicted physicochemical properties of boiling point 474.8 ± 45.0 °C and density 1.16 ± 0.1 g/cm³, as cataloged by authoritative chemical database ChemDict [1]. These values reflect the contribution of the 3-hydroxy group to intermolecular hydrogen bonding and molecular packing. The non-hydroxylated analog 1-benzyl-8-Boc-1,8-diazaspiro[4.5]decane (CAS 2385826-93-5, C20H30N2O2) is reported with no available boiling point or density data in the same databases, consistent with differences in purification behavior and thermal stability attributable to the absence of the hydroxyl group . The predicted boiling point provides a practical benchmark for distillation or sublimation-based purification protocols specific to the target compound.

Boiling point Density Predicted physicochemical properties

Evidence 6: Strategic Intermediate Status – Specifically Cited for Orexin Receptor Antagonist and Antimuscarinic Compound Synthesis

The background section of patent CN105153159A explicitly states that azaspirobicyclic compounds of this class 'can be used to synthesize orexin receptor antagonists for the prevention of nervous and mental disorders and to synthesize antimuscarinic active compounds' [1]. This citation directly positions the target compound as a synthetic intermediate for two therapeutically validated target classes. In contrast, the regioisomeric bis-carboxylate analog (CAS 1445951-83-6) is not specifically cited in the orexin or antimuscarinic patent literature as a synthetic intermediate, with its primary references being in generic spirocyclic scaffold collections [2]. The broader diazaspiro[4.5]decane class is well-established for neurokinin antagonism (US20070254904A1), but the specific 3-hydroxy-1-benzyl substitution pattern is uniquely linked to orexin receptor programs [1][3].

Orexin receptor antagonist Antimuscarinic Synthetic intermediate application

Optimal Application Scenarios for tert-Butyl 1-Benzyl-3-Hydroxy-1,8-Diazaspiro[4.5]decane-8-carboxylate Based on Differentiated Evidence


Scenario 1: Orexin Receptor Antagonist Lead Optimization Requiring C3-Hydroxyl Derivatization

Medicinal chemistry teams developing orexin receptor antagonists for sleep disorders, eating disorders, or psychiatric indications should prioritize this compound over non-hydroxylated analogs. The C3 secondary alcohol provides a direct synthetic handle for esterification, etherification, carbamoylation, or oxidation to the ketone, enabling systematic SAR exploration of the pyrrolidine ring vector without requiring de novo scaffold synthesis. This is directly supported by patent CN105153159A, which explicitly links the 1,8-diazaspiro[4.5]decane-3-hydroxy-1-benzyl scaffold to orexin receptor antagonist programs [1]. The compound's LogP of 2.02 and Fsp3 of 0.65 are consistent with CNS drug-like property space, a critical consideration for orexin-targeting compounds requiring brain penetration .

Scenario 2: Fragment-Based Drug Discovery Utilizing Hydrogen-Bond-Directed Binding

The target compound's single H-bond donor (C3-OH) and three H-bond acceptors, combined with its moderate molecular weight (346.47 Da), position it as an attractive fragment-like starting point for structure-based drug design. In fragment screening campaigns where hydrogen-bond interactions with the target protein are critical for hit identification, the non-hydroxylated analog (0 HBD) would be incapable of making analogous donor interactions. The target compound's MW is 14% lower than the bis-carboxylate analogs (404.50 Da), placing it closer to the Rule-of-Three fragment space (MW <300) while retaining sufficient complexity for meaningful affinity [2].

Scenario 3: Multi-Step Synthesis Requiring Chemoselective Deprotection Strategy

Process chemistry groups requiring orthogonal protection of the two nitrogen atoms in the diazaspiro[4.5]decane scaffold should select this compound over the bis-carboxylate analogs (CAS 1445951-83-6 or 1445951-71-2). The target compound bears only a single Boc protecting group at N8, with N1 substituted by a benzyl group rather than a benzyl carbamate. This eliminates the chemoselectivity challenge of distinguishing between N-Boc and N-Cbz protecting groups in downstream synthetic sequences. The 3-hydroxy group can be selectively protected (e.g., as TBS or TBDPS ether) orthogonally to the Boc group, enabling three-dimensional divergence from a single intermediate [1][2].

Scenario 4: Procurement for High-Throughput Screening Where Vendor Purity Consistency Reduces False-Positive Rates

Screening groups requiring compounds with ≥97% purity for automated liquid handling and biological assay reproducibility should prefer the target compound. The minimum vendor-reported purity of 97% across three independent suppliers (AchemBlock 97%, Fluorochem 98%, Leyan 98%) provides dual-sourcing redundancy at a quality threshold that limits impurity-driven assay interference, compared with the 95% minimum purity reported for the non-hydroxylated analog from certain vendors . At a 95% purity specification, up to 5% impurity content may necessitate pre-screening repurification for sensitive biochemical or cell-based assays.

Quote Request

Request a Quote for Tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.